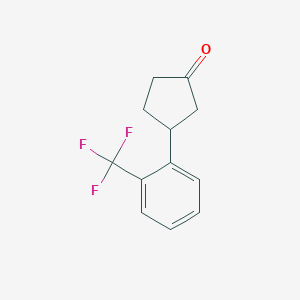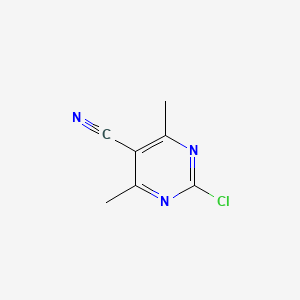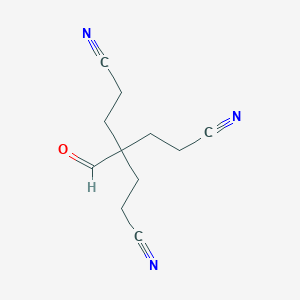![molecular formula C21H15NO3 B13103580 6-([1,1'-Biphenyl]-3-yl)-2-hydroxyisoquinoline-1,3(2H,4H)-dione](/img/structure/B13103580.png)
6-([1,1'-Biphenyl]-3-yl)-2-hydroxyisoquinoline-1,3(2H,4H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-([1,1’-Biphenyl]-3-yl)-2-hydroxyisoquinoline-1,3(2H,4H)-dione is a complex organic compound characterized by its unique structure, which includes a biphenyl group and an isoquinoline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-([1,1’-Biphenyl]-3-yl)-2-hydroxyisoquinoline-1,3(2H,4H)-dione typically involves multi-step organic reactions. One common method includes the condensation of 3-aminobiphenyl with phthalic anhydride under acidic conditions, followed by cyclization and oxidation steps to form the isoquinoline structure. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
6-([1,1’-Biphenyl]-3-yl)-2-hydroxyisoquinoline-1,3(2H,4H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the biphenyl or isoquinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a wide range of functionalized derivatives.
Aplicaciones Científicas De Investigación
6-([1,1’-Biphenyl]-3-yl)-2-hydroxyisoquinoline-1,3(2H,4H)-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 6-([1,1’-Biphenyl]-3-yl)-2-hydroxyisoquinoline-1,3(2H,4H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparación Con Compuestos Similares
Similar Compounds
- 6-([1,1’-Biphenyl]-4-yl)-2-hydroxyisoquinoline-1,3(2H,4H)-dione
- 6-([1,1’-Biphenyl]-2-yl)-2-hydroxyisoquinoline-1,3(2H,4H)-dione
- 6-([1,1’-Biphenyl]-3-yl)-2-methoxyisoquinoline-1,3(2H,4H)-dione
Uniqueness
6-([1,1’-Biphenyl]-3-yl)-2-hydroxyisoquinoline-1,3(2H,4H)-dione is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its biphenyl group provides rigidity and stability, while the isoquinoline moiety contributes to its reactivity and potential biological activities.
Propiedades
Fórmula molecular |
C21H15NO3 |
|---|---|
Peso molecular |
329.3 g/mol |
Nombre IUPAC |
2-hydroxy-6-(3-phenylphenyl)-4H-isoquinoline-1,3-dione |
InChI |
InChI=1S/C21H15NO3/c23-20-13-18-12-17(9-10-19(18)21(24)22(20)25)16-8-4-7-15(11-16)14-5-2-1-3-6-14/h1-12,25H,13H2 |
Clave InChI |
JHAVIQIVACPQBM-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C=CC(=C2)C3=CC=CC(=C3)C4=CC=CC=C4)C(=O)N(C1=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B13103504.png)






![2H-Isoindole, 1-[2,4-bis(1-methylethyl)phenyl]-6-bromo-](/img/structure/B13103543.png)
![2-(2,5-Dichlorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B13103552.png)



![1'-(Tert-butoxycarbonyl)-8-methoxyspiro[chroman-4,3'-pyrrolidine]-4'-carboxylic acid](/img/structure/B13103572.png)
![2-[4-(2-Pyrimidinyl)phenyl]ethanethiol](/img/structure/B13103579.png)
